LC-MS/MS MRM Transition Specificity: Cabazitaxel-d6 vs. Unlabeled Cabazitaxel
Cabazitaxel-d6 provides a definitive +6 Da mass shift relative to the unlabeled analyte cabazitaxel, enabling unambiguous detection via Multiple Reaction Monitoring (MRM) without chromatographic co-elution interference [1]. The MRM transition for Cabazitaxel-d6 is 842>561 (m/z), whereas the unlabeled analyte is monitored at 836>555 (m/z) [1]. This specific mass difference ensures the internal standard signal is completely resolved from the analyte's natural isotopic envelope, a feature not possible with unlabeled cabazitaxel.
| Evidence Dimension | MRM Precursor to Product Ion Transition |
|---|---|
| Target Compound Data | 842 > 561 (m/z) |
| Comparator Or Baseline | Cabazitaxel: 836 > 555 (m/z) |
| Quantified Difference | Mass shift of +6 Da |
| Conditions | LC-MS/MS analysis on a triple quadrupole mass spectrometer with reversed-phase C18 column [1] |
Why This Matters
This +6 Da mass shift minimizes isotopic interference from the analyte's M+6 peak, which is essential for achieving the validated LLOQ of 1.00 ng/mL and ensuring accurate quantification at low drug concentrations in clinical samples.
- [1] de Bruijn P, et al. Quantification of cabazitaxel in human plasma by liquid chromatography/triple-quadrupole mass spectrometry: A practical solution for non-specific binding. J Pharm Biomed Anal. 2012;59:117-22. View Source
